molecular formula C13H12FNO B3171154 4-(4-Fluorophenoxy)-3-methylaniline CAS No. 946663-67-8

4-(4-Fluorophenoxy)-3-methylaniline

Cat. No. B3171154
CAS RN: 946663-67-8
M. Wt: 217.24 g/mol
InChI Key: STASXGNOMHJGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenoxy)-3-methylaniline, otherwise known as 4-Fluoro-3-methylaniline, is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 97 °C and a boiling point of 255 °C. 4-Fluoro-3-methylaniline is used in a variety of organic synthesis reactions and has been studied for its biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as potential future directions.

Scientific Research Applications

Antitumor Activity and Drug Development

Compounds structurally related to 4-(4-Fluorophenoxy)-3-methylaniline have been explored for their antitumor properties . For instance, a derivative of this compound, known as KSK05104, has been found to induce apoptosis in human colon cancer cells via mitochondrial dysfunction and endoplasmic reticulum stress . This suggests the potential of structurally similar compounds in anticancer drug development.

IKKβ Inhibitory Activities

The compound KSK05104, which is a derivative of 4-(4-Fluorophenoxy)-3-methylaniline, has been reported to have potent, selective, and metabolically stable IKKβ inhibitory activities . IKKβ is a protein kinase that plays a key role in the NF-κB signaling pathway, which is involved in immune responses, inflammation, and cancer.

Synthesis of Bioactive Molecules

Research on thiomorpholine derivatives, closely related to 4-(4-Fluorophenoxy)-3-methylaniline, has shown promise in developing new bioactive molecules with antimicrobial properties. The synthesis of these derivatives involves nucleophilic substitution reactions, indicating potential for generating a variety of compounds with diverse biological activities.

Organic Synthesis

4-(4-Fluorophenoxy)-3-methylaniline can be used as a starting material for further organic transformations in organic synthesis. For instance, it can be utilized in reactions like substitution or coupling to create more complex molecules with desired properties.

Study of Intermolecular Interactions

The study of intermolecular interactions in derivatives of 4-(4-Fluorophenoxy)-3-methylaniline provides insights into the nature of interactions like C–H⋯O and lp⋯π. These insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmacology.

Molecular Structure Analysis

Determining the 3D structure of 4-(4-Fluorophenoxy)-3-methylaniline, including the arrangement of atoms and the types of bonds between them, is another important application. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.

properties

IUPAC Name

4-(4-fluorophenoxy)-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-8-11(15)4-7-13(9)16-12-5-2-10(14)3-6-12/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STASXGNOMHJGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)-3-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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